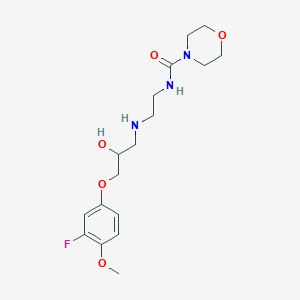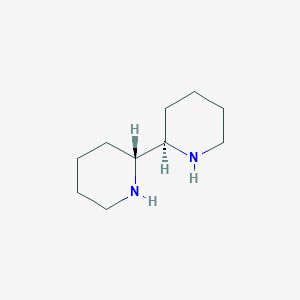![molecular formula C10H11N3O B12824045 1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde with ethanone under specific conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral drugs.
Industry: It is used in the development of materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-4-7(2)13-10(12-6)9(5-11-13)8(3)14/h4-5H,1-3H3 |
InChI Key |
FWISWZMPOZIWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)



![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)





![2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12824024.png)

